2-Amino-6-(2-phenylethyl)pyrimidin-4(3h)-one 2-Amino-6-(2-phenylethyl)pyrimidin-4(3h)-one
Brand Name: Vulcanchem
CAS No.: 6951-49-1
VCID: VC8289077
InChI: InChI=1S/C12H13N3O/c13-12-14-10(8-11(16)15-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16)
SMILES: C1=CC=C(C=C1)CCC2=CC(=O)NC(=N2)N
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol

2-Amino-6-(2-phenylethyl)pyrimidin-4(3h)-one

CAS No.: 6951-49-1

Cat. No.: VC8289077

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-(2-phenylethyl)pyrimidin-4(3h)-one - 6951-49-1

Specification

CAS No. 6951-49-1
Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
IUPAC Name 2-amino-4-(2-phenylethyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C12H13N3O/c13-12-14-10(8-11(16)15-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16)
Standard InChI Key CNBSPUGFNQVSJS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC2=CC(=O)NC(=N2)N
Canonical SMILES C1=CC=C(C=C1)CCC2=CC(=O)NC(=N2)N

Introduction

Structural and Physicochemical Properties

The compound’s pyrimidine ring system is central to its chemical behavior. Key physicochemical parameters include:

PropertyValueSource
Density1.24 g/cm³
Boiling Point394.5°C at 760 mmHg
Flash Point192.4°C
Molecular Weight215.25 g/mol
LogP (Partition Coefficient)1.72

The phenylethyl substituent enhances lipophilicity, as evidenced by the LogP value, suggesting moderate membrane permeability . The amino group at position 2 contributes to hydrogen-bonding interactions, which may influence its binding affinity in biological systems.

Synthetic Methodologies

Condensation-Based Synthesis

A validated route involves the reaction of 2-aminopyrimidine derivatives with 2-phenylethylamine under basic conditions. For example, in a protocol analogous to the synthesis of pyrido-thieno-pyrimidines, potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) facilitates nucleophilic substitution at elevated temperatures . The general reaction scheme is:

2-Aminopyrimidine+2-PhenylethylamineDMF, refluxK2CO32-Amino-6-(2-phenylethyl)pyrimidin-4(3H)-one\text{2-Aminopyrimidine} + \text{2-Phenylethylamine} \xrightarrow[\text{DMF, reflux}]{\text{K}_2\text{CO}_3} \text{2-Amino-6-(2-phenylethyl)pyrimidin-4(3H)-one}

This method yields the target compound with purities >78% after recrystallization .

Industrial-Scale Production

Continuous flow reactors optimize reaction kinetics and scalability. Post-synthesis purification employs chromatographic techniques (e.g., silica gel chromatography) to isolate the compound from byproducts such as unreacted starting materials or oligomers .

Chemical Reactivity and Derivatives

The compound participates in three primary reaction types:

Oxidation

Treatment with oxidizing agents like hydrogen peroxide (H2O2\text{H}_2\text{O}_2) converts the amino group to a nitro derivative. For instance:

2-Amino-6-(2-phenylethyl)pyrimidin-4(3H)-oneH2O22-Nitro-6-(2-phenylethyl)pyrimidin-4(3H)-one\text{2-Amino-6-(2-phenylethyl)pyrimidin-4(3H)-one} \xrightarrow{\text{H}_2\text{O}_2} \text{2-Nitro-6-(2-phenylethyl)pyrimidin-4(3H)-one}

Reduction

Sodium borohydride (NaBH4\text{NaBH}_4) reduces the pyrimidine ring to dihydropyrimidine, altering its electronic profile and potential bioactivity .

Substitution Reactions

The amino group undergoes nucleophilic substitution with alkyl halides (e.g., benzyl chloride) to yield N-alkylated derivatives. A representative reaction is:

2-Amino-6-(2-phenylethyl)pyrimidin-4(3H)-one+Benzyl chloride2-Benzylamino-6-(2-phenylethyl)pyrimidin-4(3H)-one\text{2-Amino-6-(2-phenylethyl)pyrimidin-4(3H)-one} + \text{Benzyl chloride} \rightarrow \text{2-Benzylamino-6-(2-phenylethyl)pyrimidin-4(3H)-one}

Research Applications

Medicinal Chemistry

Structural analogs of this compound exhibit kinase inhibitory activity, making it a candidate for anticancer drug development . For example, pyrido-thieno-pyrimidines demonstrate nanomolar IC₅₀ values against tyrosine kinases implicated in tumor proliferation .

Material Science

The phenylethyl group’s aromaticity enables π-π stacking interactions, which are exploitable in designing organic semiconductors or metal-organic frameworks (MOFs) .

Enzyme Inhibition Studies

Mechanism of Action

While the exact mechanism is under investigation, preliminary studies propose that the compound binds to ATP pockets of kinases through hydrogen bonding (via the amino group) and hydrophobic interactions (via the phenylethyl group) . This dual-binding mode disrupts enzymatic activity, as observed in related pyrimidine derivatives .

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